

molecular structure of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B1391589

[Get Quote](#)

An In-depth Technical Guide to **2-bromo-1-methyl-1H-imidazole-4-carboxylic acid**: Synthesis, Characterization, and Applications in Drug Discovery

Authored by: A Senior Application Scientist Foreword

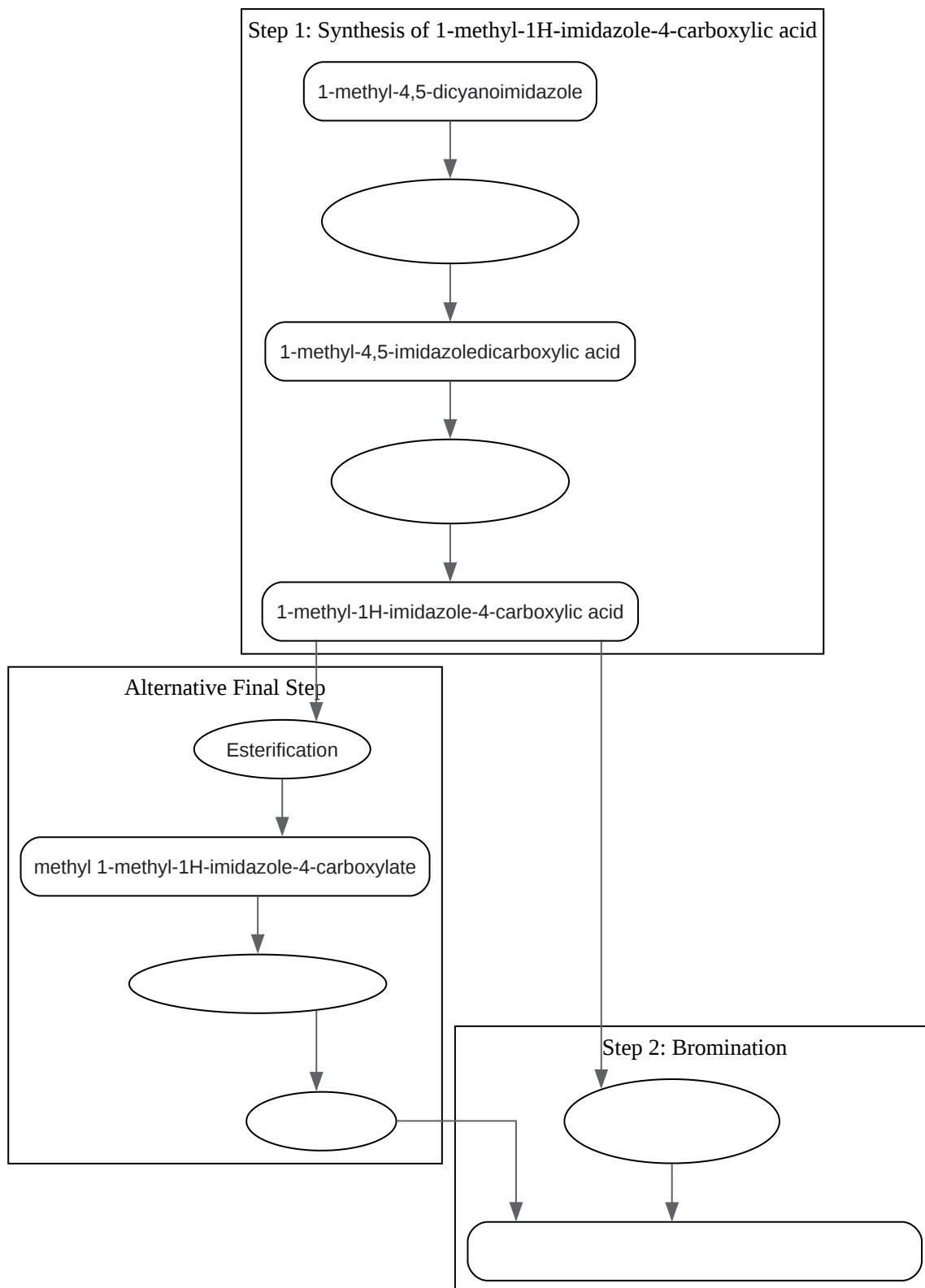
For the modern medicinal chemist, the imidazole scaffold remains a cornerstone of drug design, offering a versatile framework for constructing novel therapeutic agents.^{[1][2][3]} Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation in a wide array of approved drugs. This guide focuses on a particularly valuable, yet underexplored, derivative: **2-bromo-1-methyl-1H-imidazole-4-carboxylic acid**. The strategic placement of a bromine atom and a carboxylic acid group on the 1-methylimidazole core provides two orthogonal points for chemical modification, making it a highly attractive starting material for the synthesis of complex molecular architectures. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications in the discovery of new medicines.

Physicochemical Properties and Strategic Importance

2-bromo-1-methyl-1H-imidazole-4-carboxylic acid (CAS Number: 852181-03-4) is a solid at room temperature with the molecular formula $C_5H_5BrN_2O_2$ and a molecular weight of 205.01 g/mol .^[4]

Property	Value
Molecular Formula	$C_5H_5BrN_2O_2$
Molecular Weight	205.01 g/mol
CAS Number	852181-03-4
Appearance	Solid
Storage	2-8°C under an inert atmosphere

The strategic importance of this molecule lies in its bifunctional nature. The bromine atom at the 2-position is a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.^[5] The carboxylic acid at the 4-position provides a convenient point for amide bond formation, esterification, or reduction to an alcohol, enabling the attachment of various side chains or pharmacophores. This dual reactivity makes it an ideal scaffold for generating libraries of diverse compounds for high-throughput screening in drug discovery programs.


Proposed Synthesis of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid

While a direct, step-by-step published synthesis for **2-bromo-1-methyl-1H-imidazole-4-carboxylic acid** is not readily available in the current literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis and functionalization of imidazole derivatives. The proposed synthesis involves a three-step sequence starting from commercially available materials.

Synthetic Workflow

The proposed synthetic pathway is outlined below. It begins with the synthesis of the precursor, 1-methyl-1H-imidazole-4-carboxylic acid, followed by a regioselective bromination at the C2

position. An alternative final step involving the hydrolysis of a methyl ester precursor is also considered.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2-bromo-1-methyl-1H-imidazole-4-carboxylic acid**.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method and should be optimized for safety and efficiency in a laboratory setting.

Step 1: Synthesis of 1-methyl-1H-imidazole-4-carboxylic acid

This procedure is adapted from a known synthesis of the precursor.[\[6\]](#)

- Hydrolysis: A solution of 1-methyl-4,5-dicyanoimidazole in 6N NaOH is refluxed for 2 hours.
- Acidification: After cooling, the reaction mixture is carefully acidified with concentrated HCl to a pH of approximately 2 to precipitate 1-methyl-4,5-imidazoledicarboxylic acid.
- Isolation: The precipitate is filtered, washed with cold water, and dried.
- Decarboxylation: The resulting dicarboxylic acid is heated in N,N-dimethylacetamide (DMA) at 180°C for 3 hours to effect decarboxylation.
- Purification: The solvent is removed under reduced pressure, and the residue is recrystallized from ethanol to yield 1-methyl-1H-imidazole-4-carboxylic acid.

Step 2: Bromination of 1-methyl-1H-imidazole-4-carboxylic acid

This step is based on general procedures for the bromination of activated imidazole rings.[\[5\]](#)

- Reaction Setup: To a solution of 1-methyl-1H-imidazole-4-carboxylic acid in a suitable solvent (e.g., chloroform or acetic acid), N-bromosuccinimide (NBS) (1.05 equivalents) is added portion-wise at 0°C.
- Reaction: The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed. The imidazole ring is activated towards electrophilic substitution, and the C2 position is generally the most reactive site for bromination in N-substituted imidazoles.

- Work-up: The reaction mixture is quenched with a solution of sodium thiosulfate to destroy any remaining bromine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford **2-bromo-1-methyl-1H-imidazole-4-carboxylic acid**.

Alternative Final Step: Hydrolysis of Methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate

An alternative approach involves the bromination of the methyl ester of 1-methyl-1H-imidazole-4-carboxylic acid, followed by hydrolysis.

- Esterification: 1-methyl-1H-imidazole-4-carboxylic acid can be converted to its methyl ester, methyl 1-methyl-1H-imidazole-4-carboxylate, using standard methods such as reaction with methanol in the presence of a catalytic amount of acid or by using a reagent like methyl imidazole carbamate (MImC).[7][8]
- Bromination of the Ester: The resulting ester is then brominated using NBS as described above.
- Hydrolysis: The purified methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is then hydrolyzed to the target carboxylic acid using aqueous base (e.g., LiOH or NaOH) followed by acidic workup.[9]

Structural Characterization

Definitive spectroscopic data for **2-bromo-1-methyl-1H-imidazole-4-carboxylic acid** is not currently available in public databases. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be predicted.

Disclaimer: The following spectroscopic data are illustrative and based on known values for similar brominated imidazole derivatives. They are intended to provide a general guide for characterization and have not been experimentally verified for **2-bromo-1-methyl-1H-imidazole-4-carboxylic acid**.

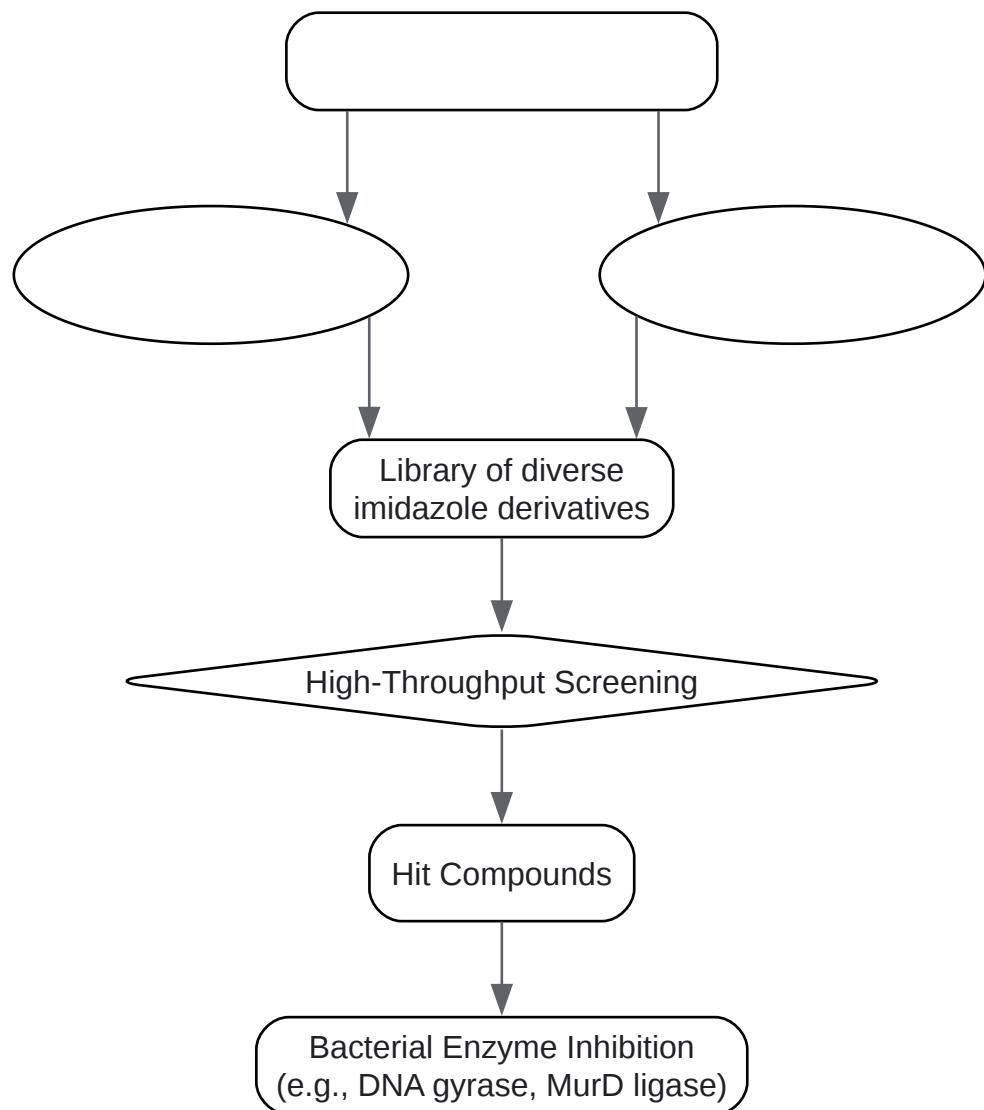
Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show a singlet for the C5-H of the imidazole ring, a singlet for the N-methyl protons, and a broad singlet for the carboxylic acid proton. The chemical shift of the C5-H will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.
- ^{13}C NMR: The carbon NMR spectrum should display signals for the three imidazole ring carbons, the N-methyl carbon, and the carboxylic acid carbonyl carbon. The C2 carbon, being directly attached to bromine, will exhibit a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the range of 2500-3300 cm^{-1}), the C=O stretch of the carboxylic acid (around 1700-1725 cm^{-1}), and C-N and C=C stretching vibrations of the imidazole ring.

Mass Spectrometry (MS)


The mass spectrum should show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula.

Applications in Drug Discovery and Medicinal Chemistry

The true value of **2-bromo-1-methyl-1H-imidazole-4-carboxylic acid** lies in its potential as a versatile scaffold for the synthesis of novel bioactive molecules. The imidazole core is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][10][11][12]

A Scaffold for Novel Antibacterial Agents

The rise of antibiotic resistance is a major global health threat, necessitating the development of new antibacterial agents with novel mechanisms of action. Imidazole-containing compounds have shown promise as inhibitors of various bacterial enzymes.[10][12][13]

[Click to download full resolution via product page](#)

Caption: Drug discovery workflow utilizing the title compound as a scaffold.

Derivatives of **2-bromo-1-methyl-1H-imidazole-4-carboxylic acid** can be synthesized to target essential bacterial enzymes. For instance, by coupling different aryl or heteroaryl groups at the 2-position and various amine-containing fragments at the 4-position, a diverse library of compounds can be generated. These compounds could be screened for inhibitory activity against enzymes such as:

- DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of the fluoroquinolone class of antibiotics. Novel inhibitors are urgently needed to combat resistance.

- Mur Ligases (e.g., MurD): These enzymes are involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.[13] Inhibition of this pathway leads to cell lysis and death.
- Flavohemoglobin: This enzyme is involved in nitric oxide metabolism in microbes, and its inhibition has been explored as a potential antimicrobial strategy.[13]

The mechanism of action of such imidazole-based inhibitors often involves the coordination of the imidazole nitrogen atoms to metal ions in the active site of metalloenzymes or through hydrogen bonding and hydrophobic interactions with key amino acid residues.[11][13][14]

Potential as a Framework for Other Therapeutic Areas

Beyond antibacterial applications, the imidazole scaffold is prevalent in drugs targeting a multitude of diseases.[1][15] The functional handles on **2-bromo-1-methyl-1H-imidazole-4-carboxylic acid** allow for its elaboration into potential inhibitors of:

- Kinases: Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the enzyme.
- G-protein coupled receptors (GPCRs): The imidazole ring can mimic the side chain of histidine, which is often involved in ligand-receptor interactions.
- Viral Enzymes: Imidazole derivatives have been investigated as inhibitors of viral proteases and polymerases.

Conclusion

2-bromo-1-methyl-1H-imidazole-4-carboxylic acid represents a highly valuable and versatile building block for the synthesis of novel compounds with therapeutic potential. Its dual functionality allows for the rapid generation of diverse chemical libraries, making it an ideal starting point for drug discovery campaigns targeting a wide range of diseases, particularly in the search for new antibiotics to combat the growing threat of antimicrobial resistance. While a dedicated synthetic protocol and full characterization data are yet to be published, the proposed synthetic routes and predicted spectral data in this guide provide a solid foundation for researchers to begin exploring the potential of this promising scaffold. The continued

investigation and derivatization of this compound are likely to yield novel molecules with significant biological activity and therapeutic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Methyl-1H-imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Page loading... [wap.guidechem.com]
- 7. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]
- 8. Methyl 1-methyl-1H-imidazole-4-carboxylate | C₆H₈N₂O₂ | CID 2773510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 4-imidazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. nano-ntp.com [nano-ntp.com]
- 11. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of imidazole inhibition of a GH1 β -glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular structure of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1391589#molecular-structure-of-2-bromo-1-methyl-1h-imidazole-4-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com